molecular formula C12H14ClNO2 B2700985 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride CAS No. 1047657-69-1

3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride

Cat. No. B2700985
CAS RN: 1047657-69-1
M. Wt: 239.7
InChI Key: LABRYJXYBQZFMP-UHFFFAOYSA-N
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Description

“3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride” is a chemical compound with the molecular formula C12H14ClNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride” consists of a benzofuran and piperidine ring joined at two points to form a spiro compound . The molecular weight is 239.699 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3H-spiro[2-benzofuran-1,4’-piperidine]”, include a density of 1.1±0.1 g/cm3, boiling point of 321.3±42.0 °C at 760 mmHg, and a flash point of 126.5±17.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . The polar surface area is 21 Å2 .

Scientific Research Applications

Sigma Receptor Ligands

Research on spirocyclic piperidines, including 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride, has shown promising results in the development of highly potent and subtype-selective σ-receptor ligands. These compounds demonstrate significant affinity and selectivity towards σ1 and σ2 receptors, which are of interest for their roles in neurological diseases and as potential therapeutic targets. The structural variations of these compounds, such as the introduction of different substituents, have been systematically explored to optimize receptor affinity and selectivity, highlighting their potential in drug discovery and neuropharmacology (Maier & Wünsch, 2002), (Wiese et al., 2009).

HDAC Inhibitors

The compound has been part of studies focusing on the synthesis and pharmacological evaluation of spiropiperidine hydroxamic acid-based derivatives as novel histone deacetylase (HDAC) inhibitors. These efforts have led to the discovery of compounds with significant in vitro antiproliferative activity against different tumor cell lines, as well as good oral bioavailability and tumor growth inhibition in animal models. This research underscores the potential of spirocyclic compounds in the development of new cancer therapies (Varasi et al., 2011).

Spirocyclic Transformation Studies

Investigations into the palladium(II)-catalyzed synthesis of spirocyclic compounds have revealed new methods for generating structures with potential biological activity. These studies not only contribute to the field of synthetic organic chemistry but also offer new scaffolds for drug development, particularly in designing compounds with specific pharmacological properties (Claes et al., 2013).

Novel Scaffolds for Influenza Virus Inhibition

Efficient synthetic methods have been developed for compounds structurally related to this compound, leading to novel skeletons specifically showing inhibition against influenza virus type B. This research highlights the potential of these compounds in antiviral drug development, offering a new avenue for the treatment of influenza (Malpani et al., 2013).

Development of PET Radiotracers

Spirocyclic piperidine derivatives have been explored for their utility as σ1 receptor ligands suitable for positron emission tomography (PET) imaging. The synthesis and evaluation of these compounds, including their in vitro receptor affinity, selectivity, and in vivo imaging potential, contribute to the development of diagnostic tools for neurological conditions (Li et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3H-spiro[2-benzofuran-1,4’-piperidine]”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical contacts the skin, wash off with soap and plenty of water .

properties

IUPAC Name

spiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABRYJXYBQZFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)C3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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